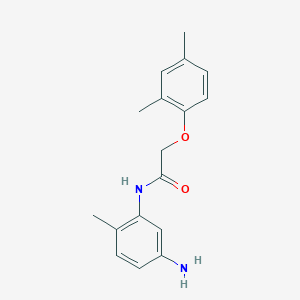

N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-9-14(18)6-5-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXZQYHVQSZBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the acetamide class of compounds, characterized by the presence of an amino group and a dimethylphenoxy group. Its structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that derivatives of acetamides, including this compound, can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the aromatic system can enhance antimicrobial potency .

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is crucial in conditions characterized by chronic inflammation .

The biological activity of this compound is believed to involve several molecular mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Interaction : It could interact with receptors that mediate inflammatory responses or microbial resistance.

- Cellular Pathway Modulation : The compound may influence signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective potential of acetamide derivatives in models of oxidative stress-induced neuroinflammation. The results indicated that compounds similar to this compound could significantly reduce markers of oxidative stress and inflammation in neuronal cells .

- Toxicological Assessment : Toxicological evaluations have shown that while the compound exhibits beneficial biological activities, high doses can lead to liver toxicity. Long-term exposure studies indicate a need for careful dosage regulation to mitigate adverse effects .

- Synthesis and Pharmacological Screening : Recent synthetic methodologies have allowed for the development of various derivatives with enhanced biological profiles. These derivatives are being screened for their efficacy against a broader range of pathogens and inflammatory conditions .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide serves as a valuable building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications .

Biology

The compound has been studied for its potential biological activity, particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, influencing enzyme activity and receptor interactions. For example, it has shown promise as an enzyme inhibitor, particularly against carbonic anhydrase II (CA II), which is essential for maintaining acid-base balance in tissues .

Biological Activity Overview:

- Neuroprotective Effects: Studies suggest that related compounds exhibit neuroprotective properties. For instance, certain derivatives have been shown to protect neuronal cells from oxidative stress .

- Enzyme Inhibition: The compound's structural similarities to known enzyme inhibitors suggest potential activity against various enzymes. One study highlighted an IC50 value of 16.7 nM against CA II for a related derivative .

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it a candidate for developing treatments for conditions like neurodegenerative diseases and cancer. The interaction with receptors involved in neurotransmission may also position it as a therapeutic option for mood disorders .

Industry Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to be used in formulating specialty chemicals and potentially in agrochemical applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations

Chlorinated analogs (e.g., CAS 433963-39-4) demonstrate increased molecular weight and lipophilicity, correlating with enhanced receptor binding in pesticidal applications but raising toxicity concerns .

Structural Modifications and Activity: The thiazole-containing analog (C20H20BrN3O2S) introduces a heterocyclic ring, which may improve target specificity in enzyme inhibition or receptor antagonism . Positional isomerism (e.g., 4-aminophenyl vs. 5-aminophenyl) significantly impacts hydrogen-bonding interactions, as seen in reduced activity for the 4-amino isomer .

Agrochemical Relevance: Analogs like sc-329765 (2,4-dichlorophenoxy) and oxadixyl () highlight the role of halogenation in pesticidal efficacy, suggesting the target compound’s dimethylphenoxy group may offer a balance between activity and safety .

Preparation Methods

Starting Materials

- 5-Amino-2-methylphenol or its protected derivatives.

- 2,4-Dimethylphenol as the phenoxy source.

- Chloroacetyl chloride or equivalent acylating agents.

- Bases such as triethylamine or potassium carbonate for neutralization.

Stepwise Synthetic Route

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 2-(2,4-dimethylphenoxy)acetyl chloride | React 2,4-dimethylphenol with chloroacetyl chloride in presence of base (e.g., triethylamine) at 0–25°C under anhydrous conditions | Prevents hydrolysis of acyl chloride; monitored by TLC or HPLC |

| 2 | Acylation of 5-amino-2-methylphenol | Coupling of amino phenol with phenoxyacetyl chloride intermediate in anhydrous solvent (e.g., dichloromethane) at 0–25°C | Use of base to scavenge HCl; reaction time 2–6 hours |

| 3 | Purification | Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic techniques | Ensures >95% purity for research or industrial use |

Reaction Conditions and Optimization

| Parameter | Typical Range | Impact on Yield and Purity |

|---|---|---|

| Temperature | 0–25°C for acylation; 80–100°C for intermediate formation | Lower temperatures prevent side reactions; higher temps may increase rate but risk decomposition |

| Solvent | Anhydrous dichloromethane, DMF, or ethyl acetate | Solvent choice affects solubility and reaction kinetics |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl formed, prevents hydrolysis |

| Reaction Time | 2–6 hours | Sufficient for complete conversion; monitored by TLC/HPLC |

| Purification | Recrystallization or chromatography | Critical for removing unreacted starting materials and byproducts |

Analytical Monitoring

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and completion.

- Gas Chromatography-Mass Spectrometry (GC-MS): For reaction monitoring and purity assessment.

- High-Performance Liquid Chromatography (HPLC): Quantitative purity analysis (>95% purity targeted).

- Nuclear Magnetic Resonance (NMR): Structural confirmation via ^1H and ^13C NMR, verifying aromatic protons and acetamide carbonyl signals.

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight (~284.35 g/mol).

Summary Table of Preparation Methods

| Preparation Aspect | Description | Reference Data |

|---|---|---|

| Starting Materials | 5-Amino-2-methylphenol, 2,4-dimethylphenol, chloroacetyl chloride | Commercially available or synthesized via nitration/reduction |

| Key Reaction | Acylation of amino phenol with phenoxyacetyl chloride | 0–25°C, anhydrous conditions, base present |

| Alternative Methods | Microwave-assisted synthesis, continuous flow reactors | Enhanced reaction rates, scalability |

| Purification | Recrystallization, chromatography | Achieves >95% purity |

| Analytical Techniques | TLC, GC-MS, HPLC, NMR, MS | Confirm reaction completion and product identity |

Research Findings and Industrial Relevance

- The acylation step is critical and sensitive to moisture; strict anhydrous conditions improve yield and reduce hydrolysis byproducts.

- Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes while maintaining or improving yields.

- Continuous flow synthesis is increasingly favored for industrial production due to better control over reaction parameters and scalability.

- The compound’s preparation methods are adapted from well-established phenoxyacetamide syntheses, with modifications to accommodate the 2,4-dimethyl substitution pattern on the phenoxy ring.

- Purity and structural integrity are essential for biological activity studies, necessitating rigorous purification and analytical validation.

Q & A

Q. Advanced Optimization

- pH Control : Adjusting pH to 5–6 during filtration maximizes yield by minimizing salt formation .

- Solvent Selection : Replacing DMF with acetonitrile may reduce side reactions in temperature-sensitive steps .

- Catalysis : Adding glacial acetic acid (1–2 drops) accelerates condensation reactions .

How can researchers characterize the molecular structure and purity of this compound?

Q. Basic Characterization

- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions. For example, methyl groups on the phenyl rings appear as singlets near δ 2.15–2.17 ppm .

- HPLC : Employ C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .

Q. Advanced Analysis

- LC-MS : Hyphenated techniques identify trace impurities (e.g., unreacted starting materials) and validate molecular ion peaks .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for structure-activity relationship (SAR) studies .

What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

Q. Basic Screening

- Anticancer Activity : Use the MTT assay against cell lines (e.g., HCT-116, MCF-7) at concentrations of 1–100 μM .

- Cytotoxicity Controls : Include cisplatin or doxorubicin as positive controls .

Q. Advanced Mechanistic Studies

- Apoptosis Assays : Perform flow cytometry (Annexin V/PI staining) to evaluate pro-apoptotic effects .

- Target Engagement : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or receptors implicated in disease pathways .

How can researchers address contradictions in reported synthetic yields or biological activity data?

Q. Basic Troubleshooting

- Yield Discrepancies : Re-examine stoichiometry (e.g., molar ratios of phenoxyacetate to amine) and reaction time .

- Biological Variability : Validate assay protocols using standardized cell passages and replicate experiments (n ≥ 3) .

Q. Advanced Resolution

- Byproduct Analysis : Use GC-MS or HPLC-MS to identify side products (e.g., N-acylated derivatives) .

- Kinetic Studies : Perform time-course experiments to optimize reaction rates and minimize degradation .

What methodologies are recommended for evaluating the compound’s toxicity profile?

Q. Basic In Vitro Testing

Q. Advanced In Vivo Studies

- Acute Toxicity : Administer doses (10–1000 mg/kg) to Wistar rats and monitor mortality, organ weight, and histopathology over 14 days .

- Subchronic Toxicity : 28-day repeated dosing with hematological and biochemical profiling (e.g., creatinine, bilirubin) .

How can computational tools enhance the design of derivatives with improved bioactivity?

Q. Basic SAR Exploration

Q. Advanced Design

- Free Energy Calculations : Perform MM-PBSA/GBSA to predict binding affinities for lead optimization .

- ADMET Prediction : Utilize SwissADME or ProTox-II to forecast pharmacokinetics and toxicity early in development .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Basic Quantitation

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/serum .

- Calibration Curves : Develop linear ranges (0.1–50 μg/mL) with R² > 0.99 using HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.